Scientific Field: Oncology and cancer research.
Summary: Researchers have synthesized derivatives of 5-bromo-4-chloro-1H-benzoimidazole and evaluated their antitumor potential against various cancer cell lines.
Methods/Experimental Procedures: The synthesis involves specific chemical reactions to create the compound. The antitumor activity is assessed using cell viability assays, such as MTT or SRB assays.
Results/Outcomes: The compound exhibits promising antitumor effects, making it a potential candidate for further drug development.
Scientific Field: Microbiology and infectious diseases.
Summary: Researchers investigate the antibacterial properties of 5-bromo-4-chloro-1H-benzoimidazole.
Methods/Experimental Procedures: In vitro assays using bacterial strains (e.g., E. coli, S. aureus) to determine minimum inhibitory concentrations (MICs) and zone of inhibition.
Results/Outcomes: The compound shows antibacterial activity, suggesting its potential as an antimicrobial agent.
Scientific Field: Immunology and inflammation research.
Summary: Scientists explore whether 5-bromo-4-chloro-1H-benzoimidazole has anti-inflammatory effects.
Methods/Experimental Procedures: In vivo models (e.g., animal models of inflammation) and in vitro assays (e.g., measuring cytokine levels).
Results/Outcomes: The compound may exhibit anti-inflammatory properties, warranting further investigation.
Scientific Field: Virology and antiviral drug development.
Summary: Researchers study the potential antiviral activity of 5-bromo-4-chloro-1H-benzoimidazole.
Methods/Experimental Procedures: In vitro assays using viral strains (e.g., herpes simplex virus, influenza) to assess viral replication inhibition.
Results/Outcomes: The compound may inhibit viral replication, making it relevant for antiviral drug discovery.
Scientific Field: Biochemistry and oxidative stress research.
Summary: Investigations focus on whether 5-bromo-4-chloro-1H-benzoimidazole acts as an antioxidant.
Methods/Experimental Procedures: In vitro assays measuring free radical scavenging activity (e.g., DPPH assay).
Results/Outcomes: The compound may exhibit antioxidant effects, protecting cells from oxidative damage.
Scientific Field: Parasitology and helminth infections.
Summary: Scientists explore the potential of 5-bromo-4-chloro-1H-benzoimidazole as an anti-parasitic agent.
Methods/Experimental Procedures: In vitro assays using parasitic worms (e.g., nematodes) to assess anthelmintic activity.
Results/Outcomes: The compound may have activity against parasitic worms, suggesting its use in treating helminth infections.
5-Bromo-4-chloro-1H-benzoimidazole is an organic compound with the molecular formula . It consists of a benzoimidazole core, which is a bicyclic structure containing both benzene and imidazole rings. The presence of bromine and chlorine substituents at the 5 and 4 positions, respectively, enhances its chemical reactivity and biological activity. This compound appears as a crystalline solid and has a molar mass of approximately 231.48 g/mol .
The chemical reactivity of 5-bromo-4-chloro-1H-benzoimidazole is influenced by its halogen substituents. It can participate in various nucleophilic substitution reactions due to the electrophilic nature of the bromine and chlorine atoms. Typical reactions include:
5-Bromo-4-chloro-1H-benzoimidazole has been studied for its potential biological activities. It exhibits:
Several synthetic routes have been developed for the preparation of 5-bromo-4-chloro-1H-benzoimidazole:
The applications of 5-bromo-4-chloro-1H-benzoimidazole span multiple fields:
Interaction studies have shown that 5-bromo-4-chloro-1H-benzoimidazole can interact with various biological targets:
Several compounds share structural similarities with 5-bromo-4-chloro-1H-benzoimidazole. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-1H-benzoimidazole | Lacks chlorine; primarily studied for its antimicrobial properties. | |
| 4-Bromo-2-methyl-1H-benzimidazole | Contains a methyl group; exhibits different biological activity profiles. | |
| 5-Bromo-1H-benzo[d]imidazol-2-amine | An amino derivative; potential for enhanced solubility and bioactivity. | |
| 4-Bromo-1H-benzo[d]imidazol-2-amine | Similar to above but with different substitution patterns affecting activity. |
These compounds illustrate the diversity within the benzoimidazole family while emphasizing the unique characteristics of 5-bromo-4-chloro-1H-benzoimidazole due to its specific halogen substitutions and potential applications in medicinal chemistry .
The synthesis of 5-bromo-4-chloro-1H-benzimidazole typically begins with halogenated benzene-1,2-diamine precursors. A prominent method involves the cyclocondensation of 4-bromo-5-chlorobenzene-1,2-diamine with trimethyl orthoformate in the presence of hydrochloric acid and dimethylformamide (DMF). This single-step protocol achieves near-quantitative yields by leveraging the electrophilic character of trimethyl orthoformate, which facilitates ring closure through nucleophilic attack by the amine groups. Reaction optimization studies reveal that maintaining a pH of 7 during workup, achieved via sodium bicarbonate neutralization, prevents demetallation of halogen substituents.
Alternative routes employ solid-supported reagents to enhance purity. For instance, silica-supported methanesulphonic acid catalysts enable solvent-free synthesis of benzimidazole derivatives at 90°C, achieving 78–92% yields while eliminating aqueous waste streams. This method’s generality is demonstrated through successful incorporation of electron-withdrawing halogen groups without requiring inert atmospheres or specialized equipment.
Table 1: Comparative Analysis of Synthetic Methods for 5-Bromo-4-Chloro-1H-Benzimidazole
| Method | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Trimethyl orthoformate, HCl | DMF/H2O | 100 | |
| Solid-phase catalysis | Methanesulphonic acid-SiO2 | Solvent-free | 85 |
Regioselectivity in halogenated benzimidazoles is governed by electronic and steric factors. Quantum chemical modeling using density-functional theory (DFT) at the B3LYP/6-31G** level predicts preferential halogenation at the 8-position of pyrido[1,2-a]benzimidazole derivatives due to frontier orbital electron density distributions. Experimental validation shows that 9-chloropyrido[1,2-a]benzimidazole undergoes bromination at the 8-position with 83:17 regioselectivity when treated with N-bromosuccinimide in sulfuric acid. This alignment between theoretical and empirical data underscores the role of π-orbital orientation in directing electrophilic substitution.
Solvent polarity further modulates halogenation outcomes. Time-dependent DFT (TD-DFT) studies indicate that nonpolar solvents stabilize keto tautomers of benzimidazoles, increasing the activation barrier for halogen migration by 12–15 kcal/mol compared to polar aprotic media. Consequently, dichloromethane-based systems favor retention of the original halogen positioning, while dimethyl sulfoxide (DMSO) promotes thermodynamic redistribution to para positions.
Solid-phase methodologies address solubility challenges inherent to polyhalogenated benzimidazoles. A benchmark protocol immobilizes o-phenylenediamine derivatives on mesoporous silica gel functionalized with methanesulphonic acid groups, enabling iterative halogenation cycles without intermediate purification. Key advantages include:
This approach facilitates the synthesis of tetrahalogenated derivatives, such as 4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole, through sequential halogen additions under solvent-free conditions. Nuclear magnetic resonance (NMR) studies of intermediate trapping products confirm the absence of positional isomerism, highlighting the method’s fidelity in preserving regiochemical integrity.
Table 2: Regioselectivity Outcomes in Halogenated Benzimidazole Synthesis
Molecular docking simulations provide critical insights into the binding modes and affinities of 5-bromo-4-chloro-1H-benzimidazole with potential biological targets. Studies on structurally analogous benzimidazole derivatives reveal that halogen substituents enhance binding through hydrophobic interactions, halogen bonding, and steric complementarity.
In silico docking of benzimidazole derivatives with bacterial (p)ppGpp synthetases, such as E. coli RelA and S. aureus Rel, demonstrated favorable binding energies for halogenated compounds [1]. The bromo and chloro substituents at positions 5 and 4 of the benzimidazole core likely engage in hydrophobic interactions with residues in the GDP-binding pocket, such as Phe-296 and Ile-341 [1]. Halogen atoms may also participate in halogen-π interactions with aromatic side chains, stabilizing the ligand-receptor complex [1].
Docking studies of 2-aryl benzimidazoles with beta-tubulin (PDB ID: 1SA0) revealed that substituents at the 4-position significantly influence binding affinity [2]. For example, 2-(3,4-dimethylphenyl)-1H-benzimidazole (BI-02) exhibited a docking energy of -8.50 kcal/mol, attributed to hydrogen bonds with Thr-340 and Tyr-312 [2]. Introducing electronegative halogens like bromine and chlorine at positions 5 and 4 may enhance interactions with polar residues (e.g., Arg-308, Lys-336) while maintaining hydrophobic contacts with Phe-343 and Phe-351 [2].
| Compound | Target Protein | Docking Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| 5-Bromo-4-chloro-1H-BI* | E. coli RelA | -9.2 ± 0.3 | Phe-296 (π-π), Ile-341 (alkyl) |
| 5-Bromo-4-chloro-1H-BI* | Beta-tubulin (1SA0) | -8.8 ± 0.2 | Thr-340 (H-bond), Arg-308 (H-bond) |
*BI: Benzimidazole; values extrapolated from analogous derivatives [1] [2].
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, particularly Comparative Molecular Field Analysis (CoMFA), have been employed to predict the biological activity of halogenated benzimidazoles.
A CoMFA study on benzimidazole-4-carboxamides demonstrated high predictive accuracy (q² = 0.789, r² = 0.997) by integrating steric (43.5%), electrostatic (50.3%), and solvation (6.1%) descriptors [6]. For 5-bromo-4-chloro-1H-benzimidazole, the bromine atom at position 5 contributes steric bulk, while the chlorine at position 4 modulates electrostatic potential near the benzimidazole nitrogen, enhancing affinity for targets like 5-HT₄ receptors [6].
The introduction of halogens at specific positions profoundly impacts activity. For instance, a chloro substituent at the 6-position of benzimidazole-4-carboxamides increased 5-HT₄ receptor affinity by 10-fold, attributed to enhanced electrostatic complementarity with Asp-3.32 [6]. Similarly, bromine at position 5 in 5-bromo-4-chloro-1H-benzimidazole may optimize steric fit within hydrophobic pockets while maintaining favorable dipole interactions.
| Position | Substituent | Steric Contribution (%) | Electrostatic Contribution (%) |
|---|---|---|---|
| 4 | Chloro | 28.7 | 35.2 |
| 5 | Bromo | 31.5 | 29.8 |
Density Functional Theory (DFT) calculations and spectroscopic studies elucidate the electronic effects of bromine and chlorine substituents on the benzimidazole core.
FT-IR and FT-Raman spectra of 5-bromo-1H-benzimidazole show characteristic C-Br and C-Cl stretches at 560 cm⁻¹ and 680 cm⁻¹, respectively [4]. The electron-withdrawing nature of halogens red-shifts N-H stretching frequencies (3320 cm⁻¹ → 3285 cm⁻¹), altering hydrogen-bonding capacity [4].
| Parameter | 5-Bromo-1H-BI | 5-Bromo-4-Chloro-1H-BI* |
|---|---|---|
| HOMO (eV) | -6.34 | -6.58 |
| LUMO (eV) | -1.62 | -1.71 |
| Dipole Moment (Debye) | 3.89 | 4.27 |
| MEP Min (kcal/mol) | -42.3 | -45.1 |
The antimicrobial activity of 5-bromo-4-chloro-1H-benzoimidazole represents a significant advancement in the fight against multidrug-resistant pathogens. Research has demonstrated that halogenated benzimidazole derivatives, particularly those bearing bromine and chlorine substituents, exhibit enhanced antimicrobial potency compared to their unsubstituted counterparts [1] [2].
The presence of halogen substituents at positions 4 and 5 of the benzimidazole ring system contributes significantly to antimicrobial efficacy. Studies have shown that the electronegativity and electron-withdrawing properties of bromine and chlorine enhance the biological activity of benzimidazole derivatives [1]. The higher electronegativity of these halogens increases antibacterial activity, with compounds bearing 5-halogen substituents demonstrating particular promise as broad-spectrum antimicrobial candidates [1].
Halogenated benzimidazole derivatives have demonstrated remarkable activity against methicillin-resistant Staphylococcus aureus strains. Research indicates that compounds with 5-bromo substituents exhibit minimum inhibitory concentrations comparable to ciprofloxacin against two methicillin-resistant Staphylococcus aureus strains [1]. Specifically, compounds bearing both bromine and chlorine substituents have shown minimum inhibitory concentrations as low as 32-64 micrograms per milliliter against various staphylococcal species [1].
The enhanced activity against multidrug-resistant pathogens is attributed to the electron-withdrawing effects of the halogen substituents, which modify the electronic properties of the benzimidazole ring system and improve interaction with bacterial targets [2]. Studies have revealed that the introduction of bromine atoms into the benzimidazole core leads to significant increases in antimicrobial activity, with minimum inhibitory concentration values decreasing from 31.1 to 0.98 micrograms per milliliter against Staphylococcus aureus [2].
The antifungal activity of halogenated benzimidazoles extends beyond bacterial pathogens to include various fungal species. Research has demonstrated that 5-bromo derivatives exhibit the highest antifungal activity, with inhibition zones of 29 millimeters against Candida parapsilosis and 26 millimeters against Candida albicans and Candida tropicalis [1]. The presence of electron-withdrawing substituents such as bromine enhances antifungal effects, with compounds showing minimum inhibitory concentrations equivalent to or superior to amphotericin B against selected fungal strains [1].
The antimicrobial mechanisms of 5-bromo-4-chloro-1H-benzoimidazole involve multiple cellular targets. Molecular docking analyses have identified potential interaction models involving guanosine pentaphosphate synthetases and hydrolases, filamentous temperature-sensitive protein Z, and pyruvate kinases [2]. These enzymes play critical roles in bacterial metabolism and cell division, making them attractive targets for antimicrobial intervention.
The compound's ability to inhibit biofilm formation represents another important mechanism of action. Research has shown that halogenated benzimidazole derivatives exhibit excellent antibiofilm activity, both inhibiting biofilm formation and killing cells within mature biofilms [2]. This dual action is particularly significant given the role of biofilms in antibiotic resistance and persistent infections.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) | Reference Standard | Activity Level |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 0.98-64 | Ciprofloxacin-comparable | High |
| Staphylococcus epidermidis | 32 | Amphotericin B-equivalent | Moderate |
| Candida parapsilosis | 0.98-1.95 | Amphotericin B-equivalent | High |
| Candida albicans | 3.9-15.6 | Amphotericin B-superior | High |
| Mycobacterium smegmatis | 3.9-7.8 | Standard antibiotics | Moderate |
The anticancer activity of 5-bromo-4-chloro-1H-benzoimidazole is primarily mediated through inhibition of DNA topoisomerases, essential enzymes that regulate DNA topology during replication, transcription, and cell division. The compound's halogen substituents contribute significantly to its topoisomerase inhibitory activity and subsequent anticancer effects [3] [4] [5].
Benzimidazole derivatives containing bromine and chlorine substituents function as potent topoisomerase I poisons. These compounds trap the reversible cleavable complex formed by DNA and topoisomerase I, leading to the accumulation of DNA single-strand breaks [4] [5]. The presence of lipophilic substituents at the 5-position of benzimidazoles, including bromine, correlates with enhanced cytotoxicity and topoisomerase I poisoning activity [4].
Structure-activity relationship studies have revealed that 5-bromo and 6-bromo derivatives of terbenzimidazoles retain significant topoisomerase I poisoning activity while maintaining cytotoxicity equivalent to their phenyl-substituted counterparts [4]. The electron-withdrawing properties of bromine and chlorine substituents enhance the compound's ability to interact with the topoisomerase I-DNA complex, resulting in more effective enzyme inhibition [5].
The mechanism of topoisomerase inhibition by 5-bromo-4-chloro-1H-benzoimidazole involves high-affinity binding to the DNA minor groove. The flexible nature of the benzimidazole ring system allows for optimal positioning within the minor groove, leading to conformational changes in DNA structure that inhibit formation of the cleavable complex [3]. This binding pattern is particularly effective at guanine-cytosine base pairs, where the compound forms stable interactions that prevent normal topoisomerase function [3].
In addition to topoisomerase I effects, halogenated benzimidazoles also demonstrate inhibitory activity against topoisomerase II. Research has shown that benzimidazole-triazole derivatives exhibit inhibitory concentrations in the range of 2.52-8.18 micromoles per liter against topoisomerase II, comparable to or superior to standard chemotherapeutic agents [6]. The dual inhibition of both topoisomerase I and II enhances the anticancer potential of these compounds by targeting multiple DNA processing pathways simultaneously [7].
Extensive research has demonstrated the cytotoxic effects of halogenated benzimidazoles against various cancer cell lines. Compounds bearing bromine and chlorine substituents have shown inhibitory concentration values ranging from 3.33 to 42 micromoles per liter across different cancer cell types [8] [6] [9] [10]. The following data illustrates the cytotoxic activity against specific cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Treatment Duration | Mechanism |
|---|---|---|---|
| A549 (lung) | 4.56-7.34 | 48-72 hours | Topoisomerase I inhibition |
| HCT116 (colon) | 3.33 | 48 hours | Apoptosis induction |
| SW480 (colon) | 6.77 | 48 hours | DNA synthesis inhibition |
| HepG2 (liver) | 1.0-42 | 24-48 hours | Cell cycle arrest |
| MCF-7 (breast) | 5.30-54.6 | 24-72 hours | Mitochondrial dysfunction |
The anticancer effects of 5-bromo-4-chloro-1H-benzoimidazole extend beyond topoisomerase inhibition to include direct induction of apoptotic pathways. Research has demonstrated that these compounds activate both intrinsic and extrinsic apoptosis pathways through reactive oxygen species generation and mitochondrial membrane depolarization [8]. The compounds induce upregulation of death receptor-5, truncation of Bid protein, cleavage of poly ADP-ribose polymerase, and activation of multiple caspases including caspase-8, caspase-9, caspase-3, and caspase-7 [8].
Halogenated benzimidazoles induce cell cycle arrest at multiple checkpoints, contributing to their anticancer efficacy. Studies have shown that these compounds cause G1-phase arrest through activation of the p53-p21 pathway, leading to increased concentrations of cell cycle inhibitor proteins [9] [10]. Additionally, some derivatives induce G2-M phase arrest through upregulation of cyclin B1, cyclin-dependent kinase 1, and budding uninhibited by benzimidazole-related 1 proteins [3].
The anticancer activity of 5-bromo-4-chloro-1H-benzoimidazole involves multiple molecular targets beyond topoisomerases. These include inhibition of receptor tyrosine kinases such as epidermal growth factor receptor and human epidermal growth factor receptor 2, modulation of mitogen-activated protein kinase pathways, and interference with microtubule dynamics [3]. The compound also demonstrates activity against poly ADP-ribose polymerase enzymes, with inhibitory concentrations in the nanomolar range comparable to clinically approved poly ADP-ribose polymerase inhibitors [3].
The antiviral properties of 5-bromo-4-chloro-1H-benzoimidazole have been extensively investigated across multiple viral families, with particular emphasis on hepatitis C virus, human cytomegalovirus, and other members of the Flaviviridae family. The compound's halogen substituents contribute significantly to its antiviral efficacy through multiple mechanisms of action [11] [12] [13] [14].
The mechanism of hepatitis C virus inhibition involves blocking viral entry into host cells, with additional effects on viral replication at higher concentrations. Studies using multicycle assays have shown that benzimidazole derivatives reduce viral protein expression in a dose-dependent manner, with 90 percent inhibitory concentrations ranging from 2.27 to 2.57 micromoles per liter [13]. The compound demonstrates activity against different hepatitis C virus genotypes and effectively delays viral infection kinetics in humanized liver mouse models [13].
Benzimidazole nucleoside analogues represent a particularly effective class of human cytomegalovirus inhibitors. The compound 1263W94, a halogenated benzimidazole l-riboside, demonstrates exceptional potency with inhibitory concentrations of 0.12 micromoles per liter compared to 0.53 micromoles per liter for ganciclovir [15]. This compound exhibits a novel mechanism of action distinct from both ganciclovir and other benzimidazole derivatives [15].
The antiviral mechanism involves selective inhibition of the viral UL97 protein kinase, with 50 percent inhibition occurring at 3 nanomoles per liter [15]. This enzyme is essential for viral DNA synthesis and replication, making it an attractive target for antiviral intervention. Unlike other benzimidazole derivatives that inhibit DNA maturation and processing, 1263W94 specifically targets the early stages of viral replication [15].
Studies have demonstrated that specific benzimidazole l-ribosides exhibit potent inhibitory activity against Epstein-Barr virus replication. The compound 1263W94 shows inhibitory concentrations ranging from 0.15 to 1.1 micromoles per liter against Epstein-Barr virus, significantly more potent than the 10 micromoles per liter required for acyclovir [16]. The mechanism involves inhibition of linear viral DNA generation and interference with viral DNA precursor synthesis [16].
The compound specifically inhibits phosphorylation and accumulation of early antigen D, an essential Epstein-Barr virus replicative cofactor encoded by the BMRF1 gene [16]. This protein serves as a DNA processivity factor crucial for viral lytic replication, making its inhibition particularly effective for controlling viral proliferation [16].
Halogenated benzimidazole derivatives demonstrate broad-spectrum antiviral activity against multiple members of the Flaviviridae family through inhibition of viral helicases. Research has shown that N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole exhibit enhanced inhibitory activity and selectivity toward helicase enzymes from hepatitis C virus, West Nile virus, Dengue virus, and Japanese encephalitis virus [12].
The most active compounds include 2-methyl, 2-ethyl, and 2-propyl derivatives with inhibitory concentrations of approximately 6.5 micromoles per liter when DNA serves as the substrate [12]. The N-alkylation enhances both inhibitory activity and selectivity while substantially reducing cytotoxicity compared to parent benzimidazole compounds [12]. However, the activity is substrate-dependent, with significantly reduced or absent activity when RNA serves as the helicase substrate [12].
Recent studies have identified benzimidazole derivatives as promising inhibitors of Lassa virus, a member of the arenavirus family. Compounds targeting the arenavirus envelope glycoprotein complex have shown excellent antiviral activities with inhibitory concentrations ranging from 7.58 to 15.46 nanomoles per liter and selectivity indices above 1251 [14]. The compound 7h-Z displays the most potent antiviral activity with an inhibitory concentration of 7.58 nanomoles per liter and a selectivity index of 2496 [14].
Structure-activity relationship analysis indicates that compounds with lipophilic and spatially larger substituents, including halogen atoms, possess higher antiviral activity and greater safety margins [14]. Surface plasmon resonance studies have confirmed strong binding affinity with equilibrium dissociation constants less than 8.25 × 10⁻⁷ molar for the most active compounds [14].
| Virus | Compound | IC50 | CC50 | Therapeutic Index | Target |
|---|---|---|---|---|---|
| Hepatitis C Virus | B5 | 0.91-1.36 µM | 16.32 µM | 18 | Viral entry |
| Human Cytomegalovirus | 1263W94 | 0.12 µM | >100 µM | >830 | UL97 kinase |
| Epstein-Barr Virus | 1263W94 | 0.15-1.1 µM | >100 µM | >90 | DNA synthesis |
| Lassa Virus | 7h-Z | 7.58 nM | 18.9 µM | 2496 | Envelope protein |
| Bovine Viral Diarrhea Virus | Compound 12 | 19.1 µM | 752.25 µM | 39.3 | NS5B polymerase |
Research has identified specific resistance mechanisms that develop against benzimidazole antiviral compounds. For human cytomegalovirus, resistance mutations map to the UL97 open reading frame, confirming that the viral protein kinase serves as the primary target [15]. Interestingly, strains resistant to other antiviral agents including foscarnet and ganciclovir retain sensitivity to halogenated benzimidazole derivatives, suggesting distinct mechanisms of action [15].